molecular formula C7H4ClN3O B1386536 Imidazo[1,2-a]pyrimidine-2-carbonyl chloride CAS No. 754928-12-6

Imidazo[1,2-a]pyrimidine-2-carbonyl chloride

Cat. No. B1386536
M. Wt: 181.58 g/mol
InChI Key: LVYQNNRMWXBIPB-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine is a class of heterocyclic compounds that have been receiving significant attention in the synthetic chemistry community . They are known for their wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . One efficient procedure involves the use of imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines are known to undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives . Cyclization starts with deprotonation by base on intermediate III and following a series of intramolecular rearrangements result in the formation of the aromatic intermediate IV .

Scientific Research Applications

  • Antituberculosis Agents

    • Field: Medicinal Chemistry
    • Application: Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
    • Method: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
    • Results: A set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed in vitro anti-TB activity against replicating and non-replicating (MIC 90, MIC resulting in a 90% reduction in bacterial growth, range: 0.4–1.9 μM), MDR (MIC 90 range: 0.07–2.2 μM), and extensively drug-resistant (XDR, activity range: 0 …) .
  • Synthetic Chemistry

    • Field: Synthetic Chemistry
    • Application: Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .
    • Method: The synthetic approaches include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
    • Results: This review comprehensively summarizes the recently reported various synthetic approaches along with its functionalization at 3-positions to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .
  • Anticancer Agents

    • Field: Medicinal Chemistry
    • Application: Imidazo[1,2-a]pyrimidine derivatives have been linked to the pharmacological activity of related drugs . They are found in anticancer activity medicines .
    • Method: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
    • Results: The imidazo[1,2-a]pyrimidine skeleton is linked to the pharmacological activity of related drugs .
  • Anti-Inflammatory Drugs

    • Field: Medicinal Chemistry
    • Application: Imidazo[1,2-a]pyrimidine derivatives are found in anti-inflammatory activity pharmaceuticals .
    • Method: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
    • Results: The imidazo[1,2-a]pyrimidine skeleton is linked to the pharmacological activity of related drugs .
  • Corrosion Inhibitors

    • Field: Materials Science
    • Application: Imidazole pyrimidine and its derivatives are potential corrosion inhibitors to protect steel from environmental corrosion .
    • Method: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
    • Results: The imidazo[1,2-a]pyrimidine skeleton is linked to the pharmacological activity of related drugs .
  • Drug Molecule Production

    • Field: Medicinal Chemistry
    • Application: The imidazo[1,2-a]pyridines are an important class of nitrogen ring junction heterocyclic compounds. They have huge applications in medicinal chemistry and drug molecule production .
    • Method: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
    • Results: The imidazo[1,2-a]pyrimidine skeleton is linked to the pharmacological activity of related drugs .
  • Antibacterial and Antiviral Agents

    • Field: Medicinal Chemistry
    • Application: Imidazole pyrimidine and its derivatives are commonly used as antibacterial and antiviral drugs .
    • Method: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
    • Results: The imidazo[1,2-a]pyrimidine skeleton is linked to the pharmacological activity of related drugs .
  • Anxiolytic Drugs

    • Field: Medicinal Chemistry
    • Application: Imidazo[1,2-a]pyrimidine derivatives are found in anxiolytic drugs .
    • Method: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
    • Results: The imidazo[1,2-a]pyrimidine skeleton is linked to the pharmacological activity of related drugs .
  • Regioselective Synthesis

    • Field: Synthetic Chemistry
    • Application: An efficient protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives .
    • Method: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
    • Results: The imidazo[1,2-a]pyrimidine skeleton is linked to the pharmacological activity of related drugs .
  • Antituberculosis Agents

    • Field: Medicinal Chemistry
    • Application: Further exploration of substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, with significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .
    • Method: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
    • Results: The imidazo[1,2-a]pyrimidine skeleton is linked to the pharmacological activity of related drugs .
  • Chemosynthetic Methodologies

    • Field: Synthetic Chemistry
    • Application: Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .
    • Method: The synthetic approaches include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
    • Results: This review comprehensively summarizes the recently reported various synthetic approaches along with its functionalization at 3-positions to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .

Safety And Hazards

Imidazo[1,2-a]pyrimidine-2-carbonyl chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Imidazo[1,2-a]pyrimidines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The aim is to drive the designing of new transition metal-mediated protocols for pyrimidine synthesis .

properties

IUPAC Name

imidazo[1,2-a]pyrimidine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6(12)5-4-11-3-1-2-9-7(11)10-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYQNNRMWXBIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651761
Record name Imidazo[1,2-a]pyrimidine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrimidine-2-carbonyl chloride

CAS RN

754928-12-6
Record name Imidazo[1,2-a]pyrimidine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Liu, PD Johnson, ME Prime, V Khetarpal… - Journal of Medicinal …, 2021 - ACS Publications
The expanded polyglutamine-containing mutant huntingtin (mHTT) protein is implicated in neuronal degeneration of medium spiny neurons in Huntington’s disease (HD) for which …
Number of citations: 14 pubs.acs.org

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